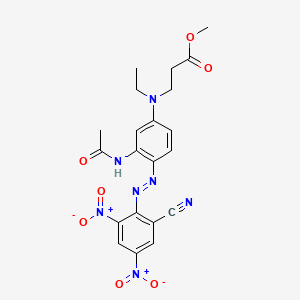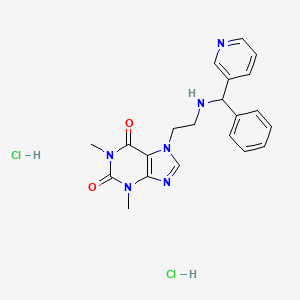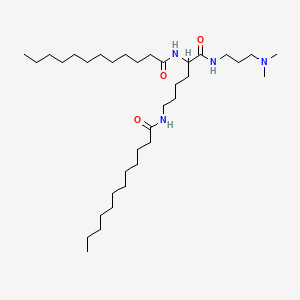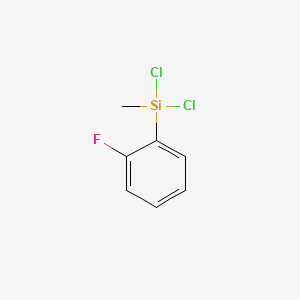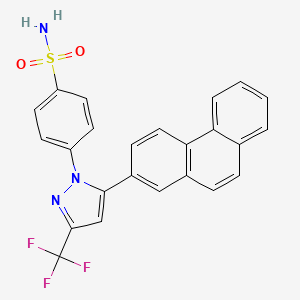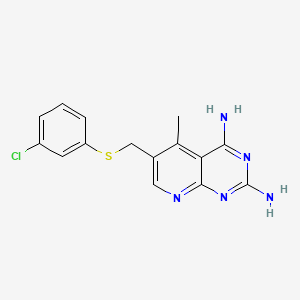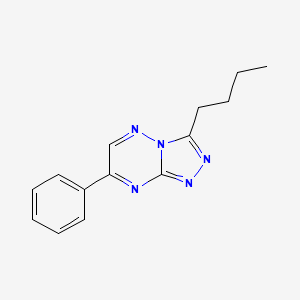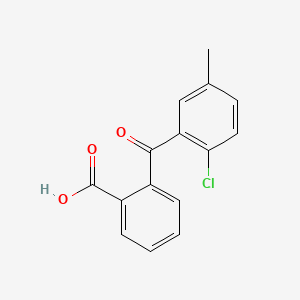
p-(1-Methyldecyl)benzenesulfonic acid sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
p-(1-Methyldecyl)benzenesulfonic acid sodium salt is an organic compound that belongs to the class of aromatic sulfonic acids. It is a derivative of benzenesulfonic acid, where the benzene ring is substituted with a p-(1-methyldecyl) group. This compound is commonly used in various industrial applications due to its surfactant properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of p-(1-Methyldecyl)benzenesulfonic acid sodium salt typically involves the sulfonation of p-(1-Methyldecyl)benzene. This process is carried out by reacting p-(1-Methyldecyl)benzene with sulfur trioxide or concentrated sulfuric acid. The reaction conditions usually require controlled temperatures to ensure the formation of the sulfonic acid group without causing degradation of the alkyl chain.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonation reactors. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The resulting sulfonic acid is then neutralized with sodium hydroxide to form the sodium salt.
化学反应分析
Types of Reactions
p-(1-Methyldecyl)benzenesulfonic acid sodium salt undergoes various chemical reactions typical of aromatic sulfonic acids. These include:
Substitution Reactions: The sulfonic acid group can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonates or reduction to form sulfides.
Esterification: The sulfonic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Sulfur Trioxide: Used for sulfonation reactions.
Sodium Hydroxide: Used for neutralization to form the sodium salt.
Phosphorus Pentachloride: Used for converting the sulfonic acid to sulfonyl chloride.
Major Products Formed
Sulfonates: Formed through oxidation reactions.
Sulfides: Formed through reduction reactions.
Esters: Formed through esterification reactions with alcohols.
科学研究应用
p-(1-Methyldecyl)benzenesulfonic acid sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the preparation of biological samples for analysis, particularly in protein and enzyme studies.
Medicine: Utilized in pharmaceutical formulations as a solubilizing agent.
Industry: Commonly used in detergents and cleaning agents due to its surfactant properties.
作用机制
The mechanism of action of p-(1-Methyldecyl)benzenesulfonic acid sodium salt primarily involves its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for better interaction between different phases. This property is crucial in applications such as detergents, where it helps to emulsify oils and dirt.
相似化合物的比较
Similar Compounds
Benzenesulfonic Acid: The parent compound, which lacks the p-(1-Methyldecyl) group.
p-Toluenesulfonic Acid: Similar structure but with a methyl group instead of the p-(1-Methyldecyl) group.
Sodium Dodecylbenzenesulfonate: A widely used surfactant with a longer alkyl chain.
Uniqueness
p-(1-Methyldecyl)benzenesulfonic acid sodium salt is unique due to its specific alkyl chain length and branching, which provides distinct surfactant properties compared to other similar compounds. This makes it particularly effective in applications requiring specific solubility and emulsification characteristics.
属性
CAS 编号 |
6183-51-3 |
|---|---|
分子式 |
C17H27NaO3S |
分子量 |
334.5 g/mol |
IUPAC 名称 |
sodium;4-undecan-2-ylbenzenesulfonate |
InChI |
InChI=1S/C17H28O3S.Na/c1-3-4-5-6-7-8-9-10-15(2)16-11-13-17(14-12-16)21(18,19)20;/h11-15H,3-10H2,1-2H3,(H,18,19,20);/q;+1/p-1 |
InChI 键 |
MGTLTWIVDSLGTB-UHFFFAOYSA-M |
规范 SMILES |
CCCCCCCCCC(C)C1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



